molecular formula C15H12N4O3S B11025531 N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11025531
M. Wt: 328.3 g/mol
InChI Key: YWRNFZUZQKZYNQ-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₅H₁₂N₄O₃S, molecular weight: 328.35) features a thiazolo[3,2-a]pyrimidine core substituted with a 3-methyl group, a 5-oxo moiety, and a 4-carbamoylphenyl carboxamide side chain .

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H12N4O3S/c1-8-7-23-15-17-6-11(14(22)19(8)15)13(21)18-10-4-2-9(3-5-10)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21)

InChI Key

YWRNFZUZQKZYNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of thiazolopyrimidine derivatives often employs green chemistry principles, such as multicomponent sonochemical reactions. These methods are environmentally friendly, efficient, and yield high-purity products. The use of ultrasonic irradiation and appropriate catalysts can enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings enable it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolo[3,2-a]pyrimidine Derivatives

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Key Differences: Substituents: 4-Methoxyphenyl (vs. 4-carbamoylphenyl) and 7-methyl (vs. 3-methyl). Structural Impact: The methoxy group increases lipophilicity but reduces hydrogen-bonding capacity compared to the carbamoyl group.
  • Synthesis: Prepared via hydrazinolysis and heterocyclization, similar to methods in but with phenacyl bromide intermediates .
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Key Differences :
    • Substituent: 4-Trifluoromethoxyphenyl (vs. 4-carbamoylphenyl).
    • Structural Impact: The trifluoromethoxy group enhances metabolic stability due to fluorine’s electronegativity but may reduce aqueous solubility. Molecular weight (355.29) is higher than the target compound .
  • Applications : Likely optimized for CNS penetration due to increased lipophilicity.
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Key Differences: Side Chain: Phenethyl group with 4-methoxy substitution (vs. phenyl carbamoyl).

Core Structure Modifications

Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
  • Example : 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9) .
  • Key Differences :
    • Additional fused pyrrolo ring increases structural rigidity.
    • Hydrazide side chain (vs. carboxamide) may alter chelation properties and reactivity.
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Differences: Ester group (vs. Bromine substitution enhances halogen bonding interactions in crystal packing .

Physicochemical and Crystallographic Properties

Compound Molecular Weight Key Substituents Hydrogen-Bonding Capacity Lipophilicity (LogP)* Crystallographic Features
Target Compound 328.35 4-Carbamoylphenyl, 3-methyl High (NH₂ and C=O donors) Moderate Likely forms layered H-bond networks
5-(4-Methoxyphenyl) Derivative 367.43 4-Methoxyphenyl, 7-methyl Low (methoxy as acceptor) High Triclinic system with π-π stacking
Trifluoromethoxy Derivative 355.29 4-Trifluoromethoxyphenyl Moderate (C=O acceptor) Very High Not reported; likely halogen-rich interactions
Phenethyl Derivative 367.43 4-Methoxyphenethyl Low Very High Flexible side chain disrupts crystal packing

*Estimated based on substituent contributions.

Biological Activity

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound's chemical formula is C15H12N4O3SC_{15}H_{12}N_{4}O_{3}S with a molecular weight of 320.34 g/mol. It features a thiazolo-pyrimidine core structure that is known for its diverse pharmacological activities.

Structural Characteristics

  • Thiazolo[3,2-a]pyrimidine Core : This bicyclic structure contributes to the compound's biological activity.
  • Carbamoyl Group : Enhances solubility and may influence interactions with biological targets.

Antibacterial Activity

Research indicates that derivatives of compounds containing carboxamide and thiazole moieties exhibit significant antibacterial properties. For example, in a study evaluating various derivatives, compounds similar to this compound demonstrated effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae with median effective concentrations (EC50) ranging from 15 to 22 μg/ml .

Antifungal Activity

The compound has also shown antifungal activity. In vitro studies have reported lower inhibitory effects on fungal strains compared to established fungicides like carbendazim, suggesting potential utility in agricultural applications against plant pathogens .

Anticancer Activity

Pyrimidine-based compounds have been extensively studied for their anticancer properties. The thiazolo-pyrimidine structure has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were tested against 60 cancer cell lines according to National Cancer Institute (NCI) protocols, revealing promising results in inhibiting tumor growth .

Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of thiazolo-pyrimidines and evaluated their biological activities. The results indicated that modifications at the 4-carbamoyl position significantly influenced antibacterial activity. The most potent derivative exhibited an EC50 value comparable to conventional antibiotics .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of thiazolo-pyrimidines revealed that the presence of electron-withdrawing groups at specific positions enhanced biological activity. This study emphasized the importance of the carbamoyl group in modulating the compound's interaction with target enzymes involved in bacterial cell wall synthesis .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget OrganismEC50 (μg/ml)
Compound AAntibacterialXanthomonas axonopodis22
Compound BAntifungalMucor fragilis>100
Compound CAnticancerVarious Cancer Cell LinesVaries

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groups at position 4Increased antibacterial potency
Alkyl substitutions on the thiazole ringEnhanced cytotoxicity against cancer cells

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